(1R,2R)-cyclopropane-1,2-dicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of cyclopropane-1,2-dicarboxylic acid involves several innovative methods, including iodocarbocyclization, azidation, saponification, and reduction processes. These methods provide pathways to bypass traditional challenges such as ring opening or lactamisation that occur with alternative synthetic strategies (Mangelinckx et al., 2019).
Molecular Structure Analysis
Crystal structure analyses reveal that cyclopropane derivatives, including those related to cyclopropane-1,2-dicarboxylic acid, feature unique conformations such as eight-membered ring structures with distinct hydrogen bonding patterns. These structural motifs contribute to the stability and reactivity of these compounds (Abele et al., 1999).
Chemical Reactions and Properties
The cyclopropane ring serves as a versatile scaffold for restricting the conformation of biologically active compounds to enhance activity. Chiral cyclopropanes bearing differentially functionalized carbon substituents can be synthesized to explore bioactive conformations, demonstrating the cyclopropane ring's role in chemical diversity and biological relevance (Kazuta et al., 2002).
Physical Properties Analysis
The physical properties of cyclopropane-1,2-dicarboxylic acid derivatives have been characterized using techniques such as nuclear magnetic resonance, mass spectrometry, and thermal analysis. These studies provide insights into the compound's stability, decomposition behavior, and structural integrity under various conditions (Taoana et al., 2004).
Scientific Research Applications
Synthesis and Characterization in Ligand Development
(1R,2R)-cyclopropane-1,2-dicarboxylic acid has been utilized in the synthesis of new chiral ligands. Majid et al. (2012) synthesized hemilabile chiral C2 symmetrical bidentate substituted amide ligands from (1R,2R)-(+)-3-methylenecyclopropane-1,2-dicarboxylic acid. These ligands were characterized using various spectroscopic methods and could be of interest in asymmetric transformations (Majid et al., 2012).
Role in Restricting the Conformation of Biologically Active Compounds
Kazuta et al. (2002) explored the use of the cyclopropane ring in (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as a means to restrict the conformation of biologically active compounds. This approach aimed to improve activity and investigate bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Establishing Absolute Configurations
The absolute configurations of various chiral cyclopropanes, including those related to (1R,2R)-cyclopropane-1,2-dicarboxylic acid, have been a subject of study. Nishiyama, Oda, and Inouye (1974) established these configurations through chemical correlations, contributing to a better understanding of the stereochemical aspects of these compounds (Nishiyama, Oda, & Inouye, 1974).
Investigation of Ring-Opening Reactions
Ortega and Csákÿ (2016) developed a method for the ring-opening of cyclopropane-1,1-dicarboxylates under metal-free conditions, using boronic acids and potassium organotrifluoroborates. This research highlights the potential of cyclopropane derivatives in synthetic chemistry (Ortega & Csákÿ, 2016).
Synthesis of Cyclopropane Units for Histamine Analogues
Another significant application was demonstrated by Kazuta et al. (2002), where chiral cyclopropane units derived from (1R,2R)-cyclopropane-1,2-dicarboxylic acid were used in the synthesis of histamine analogues. This study showcased the versatility of these units in synthesizing compounds with asymmetric cyclopropane structures (Kazuta, Matsuda, & Shuto, 2002).
Safety And Hazards
The safety information for “(1R,2R)-cyclopropane-1,2-dicarboxylic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
(1R,2R)-cyclopropane-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9)/t2-,3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWFMZKPPHHHCB-PWNYCUMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426198 | |
Record name | (1R,2R)-cyclopropane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-cyclopropane-1,2-dicarboxylic acid | |
CAS RN |
58616-95-8, 696-75-3 | |
Record name | (1R,2R)-cyclopropane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Cyclopropanedicarboxylic acid, trans- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z666NR6UGB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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